molecular formula C16H13ClFNO B3041062 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime CAS No. 259269-61-9

3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime

Cat. No.: B3041062
CAS No.: 259269-61-9
M. Wt: 289.73 g/mol
InChI Key: NALTUZHWFHPPAD-CBOWUIJFSA-N
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Description

3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime (CAS: 259252-07-8) is a halogenated biphenyl derivative with a molecular formula of C₁₆H₁₂ClFNO (oxime form) . It features a biphenyl core substituted with a fluorine atom at the 2'-position, a chlorine atom at the 3-position of the acrylaldehyde chain, and a methyl group at the 2-position. This compound is produced industrially at 99% purity and is typically packaged in 25 kg cardboard drums .

Properties

IUPAC Name

(NE)-N-[(Z)-3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO/c1-11(10-19-20)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10,20H,1H3/b16-11-,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALTUZHWFHPPAD-CBOWUIJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)C2=CC=CC=C2F)/Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Aldehyde Formation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.

    Oxime Formation: The final step involves the conversion of the aldehyde to an oxime using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the oxime can yield the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Ammonia or thiols, solvents like ethanol, and elevated temperatures.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Corresponding substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the biphenyl moiety can engage in π-π interactions, stabilizing the compound within the target site. This dual interaction mechanism enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Key Substituents Synthesis Highlights Potential Applications
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime 259252-07-8 C₁₆H₁₂ClFNO 2'-F, 3-Cl, 2-CH₃, oxime (–NOH) Industrial-scale synthesis (details unspecified); likely involves biphenyl halogenation and oxime formation . Pharmaceuticals, agrochemical intermediates .
1-([1,1'-Biphenyl]-4-yl)ethan-1-one (93) Not provided C₁₄H₁₂O Biphenyl core, acetyl group (–COCH₃) Reaction of biphenyl with oxalyl chloride (ClCO)₂ in AlCl₃/DCM . Precursor for anti-tyrosinase agents .
1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one (165) Not provided C₁₄H₁₁BrO Biphenyl core, α-bromoacetyl group Bromination of 1-([1,1'-biphenyl]-4-yl)ethan-1-one with NBS in PET/MeOH . Intermediate for ester derivatives .
3-Chloro-N-phenyl-phthalimide 930111-03-8 C₁₄H₈ClNO₂ Phthalimide core, 3-Cl, N-phenyl substituent High-purity synthesis for polyimide monomer production . Polymer synthesis (polyimides) .
4-(Chloro(phenyl)methyl)-1,1'-biphenyl 7515-73-3 C₁₉H₁₅Cl Biphenyl core, benzyl chloride (–CH₂Cl) Not specified in evidence; likely Friedel-Crafts alkylation . Cross-coupling reactions, surfactants .

Key Structural and Functional Differences

Substituent Effects: The oxime group in the target compound distinguishes it from simpler ketones (e.g., compound 93) and brominated derivatives (e.g., compound 165). Oximes are known for their nucleophilicity and ability to form coordination complexes, suggesting utility in metal-catalyzed reactions or as enzyme inhibitors .

Synthetic Flexibility :

  • While compound 93 is synthesized via Friedel-Crafts acylation , the target compound’s synthesis likely involves multi-step halogenation and oxime formation, reflecting higher complexity .
  • Brominated derivatives (e.g., 165 ) serve as intermediates for further functionalization (e.g., esterification), whereas the oxime group in the target compound may enable condensation or cyclization reactions .

Biological Activity: Biphenyl esters (e.g., [1,1′-biphenyl]-4-yl-oxoethylbenzoate derivatives) exhibit anti-tyrosinase activity, useful in dermatological treatments .

Research Findings and Implications

Reactivity Trends: Halogenated biphenyl derivatives (Cl, F, Br) demonstrate enhanced stability and regioselectivity in electrophilic substitution reactions compared to non-halogenated analogs . The methyl group at the 2-position of the acrylaldehyde chain in the target compound may sterically hinder reactions at the α-carbon, directing reactivity toward the oxime group .

Industrial Relevance :

  • The industrial availability of the target compound (99% purity) highlights its scalability, contrasting with lab-scale syntheses of analogs like 93 and 165 .

Unresolved Questions: Evidence lacks direct data on the target compound’s catalytic or biological performance.

Biological Activity

3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime, with the CAS number 259252-07-8, is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H12ClFNO
  • Molecular Weight : 274.72 g/mol
  • Structure : The compound features a chlorinated biphenyl moiety with a fluorine substituent and an oxime functional group.

The biological activity of 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways. For instance, its structural similarity to known inhibitors of cytochrome P450 enzymes suggests potential antifungal or anticancer properties.

Antifungal Activity

Research indicates that compounds similar to 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime exhibit significant antifungal activity by targeting sterol biosynthesis pathways in fungi. A study demonstrated that modifications in the biphenyl structure could enhance binding affinity to human CYP51, an enzyme crucial for sterol synthesis in eukaryotes. This inhibition could lead to effective antifungal agents with lower toxicity profiles compared to traditional azole drugs .

Inhibition of CYP51

A notable case study explored the compound's effect on human CYP51. The study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on the enzyme. Specifically, the presence of the fluorine atom in the biphenyl ring was shown to enhance binding affinity, making it a promising candidate for further development as an antifungal agent .

CompoundIC50 (μM)Binding Affinity (Kd, μM)
Compound A<0.50.47
Compound B152.50
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oximeTBDTBD

Therapeutic Applications

Given its biological activity, 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime has potential applications in:

  • Antifungal Therapy : Targeting fungal infections resistant to standard treatments.
  • Anticancer Research : Investigating its role in inhibiting tumor growth through enzyme inhibition pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Reactant of Route 2
Reactant of Route 2
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime

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